2-(ethylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one
Overview
Description
2-(ethylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one, also known as EFT-1, is a thiazole derivative that has been studied for its potential use in various scientific research applications. This compound has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines and chemokines, which contribute to inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(ethylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. Additionally, this compound has shown antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several potential future directions for research involving 2-(ethylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one. One direction is to further investigate its potential as a cancer treatment, including its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential use as an anti-inflammatory therapy, including its effects on various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further research is needed to investigate the potential of this compound as a new class of antibiotics.
Scientific Research Applications
2-(ethylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has been studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and antimicrobial activity. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activity.
properties
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S2/c1-2-23-16-17-13(15(19)24-16)9-12-7-8-14(22-12)10-3-5-11(6-4-10)18(20)21/h3-9H,2H2,1H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWQBDCJOYSSI-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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